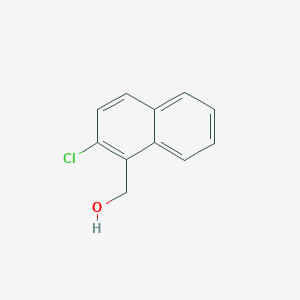

(2-Chloronaphthalen-1-yl)methanol

Descripción

(2-Chloronaphthalen-1-yl)methanol is a naphthalene derivative with a hydroxymethyl (-CH$2$OH) group at position 1 and a chlorine atom at position 2. Its molecular formula is C${11}$H$_9$ClO, and it has a molecular weight of 192.45 g/mol. The chlorine substitution introduces steric and electronic effects, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents. Structural studies using crystallographic data highlight its planar naphthalene core and bond angles influenced by substituents .

Propiedades

Fórmula molecular |

C11H9ClO |

|---|---|

Peso molecular |

192.64 g/mol |

Nombre IUPAC |

(2-chloronaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2 |

Clave InChI |

UBLKDXZTHKEBCC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2CO)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2-Cloronaftalen-1-il)metanol típicamente implica la cloración del naftaleno seguida de una reacción de hidroximetilación. Un método común es:

Cloración: El naftaleno se clora usando gas cloro en presencia de un catalizador como cloruro férrico (FeCl3) para producir 2-cloro naftaleno.

Métodos de producción industrial: Los métodos de producción industrial para (2-Cloronaftalen-1-il)metanol son similares a la síntesis de laboratorio, pero se escalan y optimizan para obtener mayores rendimientos y pureza. Estos métodos a menudo implican reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: (2-Cloronaftalen-1-il)metanol puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar (2-Cloronaftalen-1-il)metanal usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Reducción: El compuesto puede reducirse a (2-Cloronaftalen-1-il)metano usando agentes reductores como hidruro de aluminio y litio (LiAlH4).

Sustitución: El átomo de cloro puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica. Por ejemplo, la reacción con metóxido de sodio (NaOCH3) puede reemplazar el cloro con un grupo metóxido.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4) en medio ácido.

Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.

Sustitución: Metóxido de sodio (NaOCH3) en metanol.

Productos principales:

Oxidación: (2-Cloronaftalen-1-il)metanal.

Reducción: (2-Cloronaftalen-1-il)metano.

Sustitución: (2-Metoxinaftalen-1-il)metanol.

Aplicaciones Científicas De Investigación

(2-Cloronaftalen-1-il)metanol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: La investigación está en curso para explorar su potencial como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de (2-Cloronaftalen-1-il)metanol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antimicrobiana resulta de su capacidad para interrumpir las membranas celulares microbianas e interferir con procesos enzimáticos esenciales. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero los estudios sugieren que puede inhibir enzimas clave involucradas en el metabolismo microbiano .

Compuestos similares:

- (4-Cloronaftalen-1-il)metanol

- (4-Cloronaftalen-2-il)metanol

- (2-Cloronaftalen-1-il)ácido borónico

Comparación: En comparación con sus análogos, (2-Cloronaftalen-1-il)metanol es único debido a su patrón de sustitución específico, que influye en su reactividad y aplicaciones. Por ejemplo, la posición del átomo de cloro y el grupo hidroximetilo puede afectar significativamente el comportamiento químico y la actividad biológica del compuesto. Esto convierte a (2-Cloronaftalen-1-il)metanol en un compuesto valioso para investigaciones y aplicaciones industriales específicas. .

Comparación Con Compuestos Similares

Naphthalen-1-ylmethanol

- Molecular Formula : C${11}$H${10}$O

- Molecular Weight : 158.20 g/mol

- Key Differences: Lacks the chlorine atom at position 2, resulting in reduced molecular weight and altered electronic properties. Crystallographic data show bond angles and packing distinct from chlorinated analogs .

1-(2-Chloronaphthalen-1-yl)ethanol

- Molecular Formula : C${12}$H${11}$ClO

- Molecular Weight : 206.67 g/mol

- Key Differences: Replaces the hydroxymethyl group with an ethanol (-CH$2$CH$2$OH) chain. The longer alkyl group increases molecular weight and boiling point compared to the methanol analog. Ethanol derivatives generally exhibit lower toxicity than methanol-containing compounds due to differences in metabolic pathways .

1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol

- Molecular Formula: C${32}$H${52}$ClNO

- Molecular Weight : 502.22 g/mol

- Key Differences: Features a chlorine at position 4 and a bulky didecylamino group. The para-substituted chlorine reduces steric effects compared to ortho-substitution, while the didecylamino group enhances lipophilicity, making this compound more suitable for applications in surfactant chemistry .

[2-(Hydroxymethyl)naphthalen-1-yl]methanol

Methanol and Ethanol

- Methanol (CH$_3$OH): Highly polar, volatile, and toxic. Its inclusion in naphthalene derivatives introduces risks of toxicity via ingestion or inhalation, though volatility may decrease in larger molecules .

- Ethanol (C$2$H$5$OH): Less toxic than methanol, with a higher boiling point. Ethanol-containing derivatives are often preferred in pharmaceutical applications due to safer metabolic profiles .

Comparative Data Table

Key Findings and Implications

- Chlorine Position: Ortho-substitution (C2) in (2-Chloronaphthalen-1-yl)methanol increases steric hindrance compared to para-substituted analogs, affecting reaction kinetics and crystal packing .

- Alcohol Group: Methanol derivatives pose higher toxicity risks than ethanol analogs, influencing their suitability in biomedical applications .

Actividad Biológica

(2-Chloronaphthalen-1-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(2-Chloronaphthalen-1-yl)methanol is characterized by the presence of a chlorinated naphthalene moiety with a hydroxymethyl group. The positioning of the chlorine atom at the second position of the naphthalene ring significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of (2-Chloronaphthalen-1-yl)methanol can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Antioxidant | Demonstrates potential to scavenge free radicals, contributing to cellular protection. |

| Anti-inflammatory | May inhibit pro-inflammatory cytokines, reducing inflammation in cellular models. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines. |

Antimicrobial Activity

Research indicates that (2-Chloronaphthalen-1-yl)methanol possesses antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, where it effectively neutralizes reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that (2-Chloronaphthalen-1-yl)methanol can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

Preliminary findings indicate that (2-Chloronaphthalen-1-yl)methanol exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study assessed the antimicrobial activity of several chlorinated naphthalene derivatives, including (2-Chloronaphthalen-1-yl)methanol. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

-

Antioxidant Activity

- In a DPPH radical scavenging assay, (2-Chloronaphthalen-1-yl)methanol exhibited an IC50 value of 30 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

-

Cytotoxicity Studies

- A cytotoxicity assay using MTT revealed that (2-Chloronaphthalen-1-yl)methanol reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 100 µM after 24 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.